2-Methylglutaric acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Methylglutaric acid and related compounds has been explored in several studies. Takenishi and Simamura (1954) reported the synthesis of 2-amino-2-methylglutaric acid from levulinic acid using Strecker’s method, demonstrating an early example of organic synthesis involving 2-Methylglutaric acid derivatives (Takenishi & Simamura, 1954). Other research efforts have focused on synthesizing related compounds, such as β-Methylglutaric acid, through processes involving ammonolysis, addition-condensation, and hydroxylation-decarboxylation, achieving a high overall yield and providing a basis for scalable production (Peng, 2011).
Molecular Structure Analysis
The molecular structure of 2-Methylglutaric acid and its derivatives has been elucidated through various spectroscopic methods, including FT-IR, NMR, and X-ray crystallography. Studies such as that by Raju et al. (2015) have detailed the structure of related compounds, providing insights into their molecular geometry and electronic properties through computational methods (Raju et al., 2015).
Scientific Research Applications
Metabolic Disorder Studies
2-Methylglutaric acid (2-MGA) is notably studied in the context of metabolic disorders. Research has revealed its association with different clinical syndromes of metabolic acidurias. For example, the presence of combined 3-methylglutaconic and 3-methylglutaric aciduria has been observed in various clinical syndromes, suggesting a phenotypic heterogeneity in these conditions (Gibson et al., 1991). Another study on 3-methylglutaconyl-coenzyme A hydratase deficiency, which is associated with increased urinary excretion of 3-methylglutaconic and 3-methylglutaric acids, highlights the diverse clinical manifestations of this metabolic disorder (Gibson et al., 1992).
Neurological Dysfunction Studies
2-MGA has been implicated in studies focusing on neurological dysfunction. Research investigating the impact of 3-Methylglutaric acid on redox status, mitochondrial biogenesis, and neural injury in the brain of developing rats provides insights into the pathomechanisms of brain injury in disorders involving 2-MGA accumulation (da Rosa-Junior et al., 2019). Additionally, the study of 3-Methylglutaric acid in rat brain synaptosomes provides evidence of its role in mitochondrial dysfunction and oxidative stress, potentially contributing to neurodegeneration in metabolic acidurias (Colín-González et al., 2016).
Energy Metabolism Research
2-MGA is also researched in the context of energy metabolism. One study discusses the role of 3-methylglutaric acid in energy metabolism, particularly its association with leucine pathway enzyme deficiencies and its potential formation due to compromised mitochondrial energy metabolism (Jones et al., 2019).
Mitochondrial Function Studies
Research focusing on mitochondrial function has involved 2-MGA. For example, a study on X-linked cardioskeletal myopathy and neutropenia (Barth syndrome) includes an examination of 3-methylglutaconic aciduria and its impact on mitochondrial function (Barth et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylpentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYCMVICBNBXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021632 | |
Record name | 2-Methylpentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
908 mg/mL | |
Record name | 2-Methylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
2-Methylglutaric acid | |
CAS RN |
617-62-9, 18069-17-5 | |
Record name | 2-Methylglutaric acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=617-62-9 | |
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Record name | 2-Methyleneglutaric acid | |
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Record name | 2-METHYLGLUTARIC ACID | |
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Record name | 2-METHYLGLUTARIC ACID | |
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Record name | 2-Methylpentanedioic acid | |
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Record name | 2-methylglutaric acid | |
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Record name | 2-Methylglutaric Acid | |
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Record name | 2-METHYLGLUTARIC ACID, (±)- | |
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Record name | 2-Methylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.